molecular formula C20H13ClN2O5S B1253070 1-Amino-4-(4-chloroanilino)-9,10-dioxo-2-anthracenesulfonic acid

1-Amino-4-(4-chloroanilino)-9,10-dioxo-2-anthracenesulfonic acid

Cat. No.: B1253070
M. Wt: 428.8 g/mol
InChI Key: MHSMKEQLFFWYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-4-(4-chloroanilino)-9,10-dioxo-2-anthracenesulfonic acid is an anthraquinone.

Scientific Research Applications

Synthesis and In Silico Study

  • Synthesis of Anthraquinone Derivatives : A study details the synthesis of anthraquinone derivatives, including those with primary amino groups. These compounds were analyzed for their drug likeness and potential biological activity, using tools like DIGEP-Pred and STRING for protein interaction simulations (Shupeniuk et al., 2021).

Reactivity Studies

  • Reactivity with Nucleophilic Reagents : Research explores the reactivity of similar anthraquinone derivatives towards various nucleophiles, demonstrating diverse chemical behavior and potential for further functionalization (Adam & Winkler, 1983).

Novel Synthesis Methods

  • Innovative Synthesis Approaches : A novel synthesis method for related polysulfonated compounds was developed, expanding the range of possible derivatives and applications (Torre et al., 1995).

Biological Activity and Drug Development

  • Antagonists of Platelet P2Y12 Receptors : Anthraquinone derivatives have been synthesized as competitive antagonists for P2Y12 receptors, suggesting potential applications in antithrombotic drug development (Baqi et al., 2009).

Material Science Applications

  • Nanoscale Metal–Organic Frameworks : The compound has been used in synthesizing fluorescent nanoscale salts/MOFs, indicating applications in material science, particularly in live-cell imaging (Singh et al., 2018).

Biotransformation Studies

  • Biotransformation by Laccases : A study on the biotransformation of the anthraquinonic dye Acid Blue 62 by laccases offers insights into the environmental and biochemical processing of such compounds (Pereira et al., 2009).

Antimicrobial Properties

  • Antimicrobial Activity : Nitrogen-containing anthraquinone derivatives, including those related to the compound , have shown promising results in antimicrobial studies, indicating potential in medical and pharmaceutical applications (Shupeniuk, 2022).

Electroanalytical Applications

  • Adsorptive Stripping Voltammetry : The compound has been used in developing methods for the simultaneous determination of metals like bismuth and copper, highlighting its use in analytical chemistry (Gholivand & Romiani, 2006).

Other Applications

  • Synthesis of Aminoanthraquinones : Studies on the synthesis of aminoanthraquinones, including related structures, contribute to a deeper understanding of their chemistry and potential applications (Morley & Furlong, 2006).

Properties

Molecular Formula

C20H13ClN2O5S

Molecular Weight

428.8 g/mol

IUPAC Name

1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C20H13ClN2O5S/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25/h1-9,23H,22H2,(H,26,27,28)

InChI Key

MHSMKEQLFFWYOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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